[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
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Overview
Description
[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate, also known as poly-deoxy-inosinic-deoxy-cytidylic acid, is a synthetic double-stranded RNA analog. It is composed of two strands: one made of deoxy-inosinic acid and the other of deoxy-cytidylic acid. This compound is widely used in scientific research due to its ability to mimic viral double-stranded RNA, making it a valuable tool for studying immune responses and antiviral mechanisms .
Preparation Methods
[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is typically prepared through a process of polymerization. The synthetic route involves the polymerization of deoxy-inosinic acid and deoxy-cytidylic acid in a 1:1 ratio. The reaction conditions often include the use of polyamines such as spermine and spermidine as activators. The resulting product is then lyophilized to obtain a stable, dry powder form .
Industrial production methods for poly d(I-C) involve large-scale polymerization processes under controlled conditions to ensure high purity and consistency. The compound is usually packaged in units and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate primarily undergoes polymerization reactions. It is used as a template for RNA polymerases and as a DNA model for biophysical investigations. The compound can also act as a primer template with Kornberg DNA polymerase for the determination of small amounts of deoxy-inosinic triphosphate, deoxy-guanosine triphosphate, and deoxy-cytidine triphosphate .
Scientific Research Applications
[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:
Immunology: It is used as an immunostimulant to mimic viral infections and study immune responses.
Virology: The compound is used to study antiviral mechanisms and the effects of viral infections on host cells.
Cancer Research: this compound is used in cancer research to study the activation of innate and adaptive immune responses.
Biophysical Studies: It serves as a model for studying the structure and function of double-stranded RNA and DNA.
Mechanism of Action
[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate exerts its effects by interacting with toll-like receptor 3 (TLR3), which is expressed on the endosomal membrane of immune cells. This interaction triggers the activation of the TLR3 signaling pathway, leading to the production of interferons and other cytokines. These molecules play a crucial role in the immune response against viral infections and cancer .
Comparison with Similar Compounds
[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is similar to other synthetic double-stranded RNA analogs, such as polyinosinic-polycytidylic acid (poly I:C). poly d(I-C) is unique in its composition, as it is made of deoxy-inosinic and deoxy-cytidylic acids, whereas poly I:C is composed of inosinic and cytidylic acids. This difference in composition can affect the stability and immunostimulatory properties of the compounds .
Similar compounds include:
Polyinosinic-polycytidylic acid (poly IC): Used as an immunostimulant and antiviral agent.
Polyadenylic-polyuridylic acid (poly AU): Used in immunological studies to mimic viral RNA.
Polyguanylic-polycytidylic acid (poly GC): Used in research to study RNA structure and function.
This compound stands out due to its specific use in biophysical studies and its unique composition, which provides distinct advantages in certain research applications.
Properties
CAS No. |
25853-45-6 |
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Molecular Formula |
C19H27N7O14P2 |
Molecular Weight |
639.4 g/mol |
IUPAC Name |
[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O7P.C9H14N3O7P/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16;10-7-1-2-12(9(14)11-7)8-6(13)3-5(19-8)4-18-20(15,16)17/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,19);1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,7+;5-,6+,8+/m00/s1 |
InChI Key |
BVDOFOVLSRVUDR-UJWAFZRWSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)(O)O.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O |
SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)O.C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)O.C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O |
Synonyms |
poly (dI-dC) poly d(I-C) poly(dI-dC).poly(dI-dC) polydeoxycytidylyl-polydeoxyinosinic acid |
Origin of Product |
United States |
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